![molecular formula C9H4Br2F3N3 B6344624 3,5-Dibromo-1-[(2,4,5-trifluorophenyl)methyl]-1H-1,2,4-triazole CAS No. 1240571-47-4](/img/structure/B6344624.png)

3,5-Dibromo-1-[(2,4,5-trifluorophenyl)methyl]-1H-1,2,4-triazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

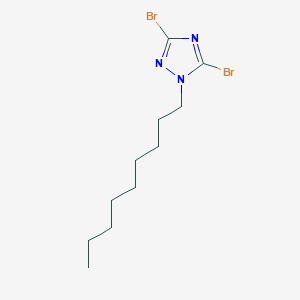

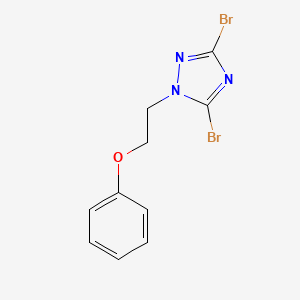

“3,5-Dibromo-1-[(2,4,5-trifluorophenyl)methyl]-1H-1,2,4-triazole” is a chemical compound with the empirical formula C9H4Br2F3N3 . It is a heterocyclic compound and is part of a collection of unique chemicals provided by Sigma-Aldrich .

Molecular Structure Analysis

The molecular structure of “3,5-Dibromo-1-[(2,4,5-trifluorophenyl)methyl]-1H-1,2,4-triazole” can be represented by the SMILES stringBrc1n[nH]c(Br)n1 . The InChI key for this compound is FRAKFBWDPXYIQO-UHFFFAOYSA-N . Physical And Chemical Properties Analysis

“3,5-Dibromo-1-[(2,4,5-trifluorophenyl)methyl]-1H-1,2,4-triazole” is a solid compound . Its molecular weight is 226.86 g/mol . More specific physical and chemical properties like melting point, boiling point, and density were not available in the sources I found .Scientific Research Applications

Suzuki–Miyaura Cross-Coupling Reactions

This compound can be utilized in Suzuki–Miyaura cross-coupling reactions, which are pivotal in creating carbon-carbon bonds in organic synthesis . The presence of the triazole moiety and halogen substituents makes it a potential candidate for acting as an electrophile in these reactions. The trifluoromethyl group could enhance the reactivity due to its electron-withdrawing nature, making the compound a valuable addition to the arsenal of reagents used in pharmaceutical and material science research.

Antidepressant and Antipsychotic Drug Development

The triazole ring system is a common feature in various therapeutic agents. The compound could serve as a precursor or intermediate in the synthesis of antidepressant and antipsychotic drugs . Its structural features may be exploited to modulate the biological activity of new drug candidates, potentially leading to the development of more effective treatments.

Antihistamine Agents

Given its structural similarity to known antihistamines, this compound could be investigated for its efficacy as an antihistamine agent . Research could focus on synthesizing derivatives and evaluating their ability to bind to histamine receptors, which could contribute to the discovery of new allergy medications.

Anti-fungal Applications

The bromine atoms present in the compound could make it a suitable candidate for the development of anti-fungal agents . Brominated compounds are known for their biocidal properties, and this compound could be studied for its potential to inhibit the growth of fungal pathogens, addressing a significant need in agricultural and medical sectors.

Anticancer Research

Compounds with trifluoromethyl groups have been associated with anticancer activity. This particular compound could be explored for its potential use in anticancer research . Its ability to interact with various biological targets could be harnessed to design novel chemotherapeutic agents.

Antioxidant and Anti-inflammatory Properties

The unique structure of this compound suggests possible antioxidant and anti-inflammatory properties . Research could be directed towards understanding how the compound interacts with oxidative stress pathways and inflammatory responses, which could lead to the development of new treatments for chronic diseases.

Safety and Hazards

properties

IUPAC Name |

3,5-dibromo-1-[(2,4,5-trifluorophenyl)methyl]-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Br2F3N3/c10-8-15-9(11)17(16-8)3-4-1-6(13)7(14)2-5(4)12/h1-2H,3H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYEYPQFIMJVNLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)F)CN2C(=NC(=N2)Br)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Br2F3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.95 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dibromo-1-[(2,4,5-trifluorophenyl)methyl]-1H-1,2,4-triazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,5-Dibromo-1-[4-(3-chlorophenoxy)butyl]-1H-1,2,4-triazole](/img/structure/B6344585.png)

![3,5-Dibromo-1-[2-(1,3-dioxolan-2-yl)ethyl]-1H-1,2,4-triazole](/img/structure/B6344593.png)

![3,5-Dibromo-1-[(3-nitrophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6344609.png)

![3,5-Dibromo-1-[(4-chloro-3-fluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6344634.png)

![3,5-Dibromo-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazole](/img/structure/B6344636.png)

![3,5-Dibromo-1-{[3-chloro-4-(trifluoromethoxy)phenyl]methyl}-1H-1,2,4-triazole](/img/structure/B6344637.png)